3-(3-methyl-1H-pyrazol-5-yl)propanoic acid
Overview
Description
“3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” is a chemical compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.17 and is commonly used as an internal standard in quantitative MS metabolomics experiments .
Molecular Structure Analysis
The InChI code for “3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” is 1S/C7H10N2O2/c1-5-4-6(9-8-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Properties and Storage
“3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” is a chemical compound with the CAS Number: 1367702-76-8 . It has a molecular weight of 154.17 and is typically stored at room temperature .
Use in Metabolomics
This compound is commonly used as an internal standard in quantitative MS metabolomics experiments . Metabolomics is a field that aims to measure the complement of metabolites (the metabolome) in biological samples. In this context, “3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” can be used to ensure the accuracy and reliability of the results.
Antileishmanial and Antimalarial Activities
Research has shown that pyrazole-bearing compounds, including “3-(3-methyl-1H-pyrazol-5-yl)propanoic acid”, have potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies have been conducted on “3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” to justify its antileishmanial activity . These studies provide insights into the potential interactions between the compound and its target proteins, helping to explain its biological activity.
Synthesis of Pyrazole Derivatives
“3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” can be used in the synthesis of pyrazole derivatives . These derivatives have been evaluated for their antileishmanial and antimalarial activities .
Use as an Intermediate in Drug Synthesis
Related compounds, such as 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, are used as intermediates in the synthesis of drugs . These drugs include nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mechanism of Action
Target of Action
It’s commonly used as an internal standard in quantitative ms metabolomics experiments .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
It’s known that the compound should be stored at room temperature away from light and moisture .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(5-methyl-1H-pyrazol-3-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(9-8-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSWMLHOIAHEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1367702-76-8 | |
Record name | 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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